3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a propyl group at the 3-position and a keto group at the 7-position further defines its structure. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound acts as an inhibitor of FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable pyridine derivative, a cyclization reaction is performed to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways, particularly those related to cancer and other diseases.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the mechanisms of action of related compounds.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the propyl group at the 3-position.
Pyrazolo[3,4-c]pyridin-7(6H)-one: Contains a pyrazole ring instead of a pyrrole ring.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Differ in the position of the nitrogen atom in the pyridine ring and may have different substituents.
Uniqueness
3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to the presence of the propyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific targets and alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
3-propyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-7-6-12-9-8(7)4-5-11-10(9)13/h4-6,12H,2-3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMNXPXKCONIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.